N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a structurally complex small molecule characterized by a benzooxazepine core fused with a tetrahydro ring system. Key features include:
- A 3,3-dimethyl-4-oxo moiety contributing to conformational rigidity.
- An isopentyl group at position 5, which may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-18(2)12-14-27-22-11-8-20(16-23(22)32-17-25(3,4)24(27)28)26-33(29,30)15-13-19-6-9-21(31-5)10-7-19/h6-11,16,18,26H,12-15,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKVZJVTXBWCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.6 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core, which is known for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
| Solubility | Not specified |
Antioxidant Activity
Antioxidant potential has been associated with compounds containing phenolic structures. The methoxyphenyl group in this compound may contribute to its ability to scavenge free radicals. In vitro studies on similar compounds have demonstrated significant antioxidant activity, suggesting that this compound may also possess such properties.
Anti-inflammatory Activity
Compounds with oxazepine structures have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The sulfonamide moiety may enhance this activity by modulating inflammatory pathways.
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized various derivatives of oxazepines and assessed their biological activities. The findings indicated that modifications in the side chains significantly affected their antimicrobial and anti-inflammatory properties .
- Molecular Docking Studies : In silico studies have shown that compounds similar to this compound can interact favorably with target proteins involved in inflammation and infection pathways. These studies predicted strong binding affinities due to hydrogen bonding and hydrophobic interactions .
- Pharmacokinetic Studies : ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for related compounds suggest good bioavailability and low toxicity levels. These profiles are crucial for understanding the therapeutic potential of the compound .
Comparison with Similar Compounds
Table 1: Structural Analog Comparison
| Compound | Position 5 Substituent | Position 8 Substituent | Key Structural Impact |
|---|---|---|---|
| Target Compound | Isopentyl | 4-Methoxyphenyl sulfonamide | Enhanced lipophilicity, H-bonding |
| Analog 1 | Methyl | Phenyl sulfonamide | Reduced steric hindrance |
| Analog 2 | Ethyl | 2-Thienyl sulfonamide | Improved aqueous solubility |
Spectroscopic and Analytical Comparisons
NMR Analysis
As demonstrated in studies of structurally related compounds (e.g., rapamycin analogs), NMR chemical shifts in regions sensitive to substituent effects (e.g., aromatic protons or sulfonamide groups) reveal distinct electronic environments . For instance:
- The 4-methoxyphenyl group in the target compound would show a deshielded aromatic proton signal (~7.2 ppm) compared to non-methoxy analogs (~7.0–7.1 ppm) .
- The isopentyl group ’s methyl protons would resonate as a multiplet near 0.8–1.5 ppm, distinguishable from shorter alkyl chains.
Table 2: NMR Chemical Shift Differences
| Proton Region | Target Compound (ppm) | Analog 1 (ppm) | Analog 2 (ppm) |
|---|---|---|---|
| Aromatic (Position 8) | 7.2 | 7.0 | 7.3 (thienyl) |
| Isopentyl (CH3) | 0.9–1.5 | N/A | N/A |
LC-MS/MS and Molecular Networking
Molecular networking based on MS/MS fragmentation patterns (cosine scores) clusters the target compound with analogs sharing the sulfonamide or benzooxazepine core. For example:
- A cosine score of 0.92 with a 3,3-dimethyl-4-oxo benzooxazepine derivative suggests high structural similarity .
- Lower scores (e.g., 0.75 ) for compounds with divergent substituents reflect fragmentation pattern disparities .
Functional and Predictive Comparisons
Lumping Strategy in Property Prediction
The lumping strategy groups compounds with shared cores (e.g., benzooxazepine) to predict reactivity or pharmacokinetics. The target compound’s isopentyl and methoxyphenyl groups may place it in a subclass with distinct metabolic stability compared to simpler analogs .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves coupling a benzoxazepine precursor with a sulfonamide moiety. Key steps include:
- Amidation/Coupling : Use of coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Base Selection : Triethylamine or pyridine is critical to neutralize HCl generated during sulfonylation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures ≥95% purity. Monitor by TLC and confirm via NMR .
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
- Solubility : Perform shake-flask method in PBS, DMSO, and ethanol at 25°C. Measure saturation concentration via HPLC-UV .
- Stability : Incubate in buffer solutions (pH 2–9) and analyze degradation products using LC-MS. Stability >24 hrs in PBS (pH 7.4) is ideal for biological assays .
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C4, isopentyl at N5) .
- HRMS : Confirm molecular formula (e.g., C₂₅H₃₁N₂O₅S) with <2 ppm mass error .
- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonamide coupling, identifying steric hindrance from the isopentyl group .
- AI-Driven Optimization : Train machine learning models (e.g., Random Forest) on reaction yield data to recommend solvent/base combinations .
- Molecular Dynamics : Simulate solubility in lipid bilayers to guide formulation for cell permeability studies .
Q. What strategies resolve contradictions in biological activity data across assays?
- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to rule out off-target effects .
- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to confirm target specificity .
- Meta-Analysis : Use Bayesian statistics to reconcile IC₅₀ variations (e.g., 2.3 µM vs. 5.7 µM) by weighting data from high-quality studies .
Q. How can crystallography and docking studies elucidate binding modes?
- X-Ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity (ΔG) and validate via mutagenesis (e.g., Kd changes upon Ala substitution) .
Q. What analytical approaches validate purity in complex mixtures?
- HPLC-DAD/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water. Monitor for isopentyl-related diastereomers (retention time shifts) .
- Elemental Analysis : Confirm <0.5% deviation from theoretical C/H/N/S values .
Methodological Guidance
Designing SAR Studies for Analog Development
- Core Modifications : Replace isopentyl with cyclopentyl or tert-butyl to assess steric effects on activity .
- Functional Group Swaps : Substitute 4-methoxyphenyl with halogenated or nitro groups to study electronic impacts .
- Statistical Models : Use PLS regression to correlate logP, polar surface area, and IC₅₀ values across analogs .
Handling Spectral Artifacts in NMR Data
- Dynamic Effects : For broadened peaks (e.g., NH in DMSO-d₆), acquire spectra at 50°C or use deuterated chloroform .
- Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted benzoxazepine) and quantify via integration .
Data Contradiction Analysis
Q. Addressing Discrepancies in LogP Measurements
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
